molecular formula C16H16N2O5 B172797 O-(2-Nitrobenzyl)-L-tyrosine CAS No. 184591-51-3

O-(2-Nitrobenzyl)-L-tyrosine

Cat. No.: B172797
CAS No.: 184591-51-3
M. Wt: 316.31 g/mol
InChI Key: NLFOHNAFILVHGM-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-Nitrobenzyl)-L-tyrosine is a derivative of the amino acid L-tyrosine, where the hydroxyl group of the tyrosine is protected by a 2-nitrobenzyl group. This compound is often used in biochemical research due to its photolabile properties, meaning it can be activated or deactivated by light. This makes it particularly useful in studies involving controlled release of active molecules.

Scientific Research Applications

O-(2-Nitrobenzyl)-L-tyrosine has a wide range of applications in scientific research:

    Chemistry: Used as a photolabile protecting group in organic synthesis to control the release of functional groups.

    Biology: Employed in studies involving controlled release of neurotransmitters or other bioactive molecules in cellular and molecular biology.

    Medicine: Investigated for its potential in drug delivery systems where controlled release of the active drug is desired.

    Industry: Utilized in the development of photodegradable polymers and materials for various industrial applications.

Mechanism of Action

The mechanism of action of o-nitrobenzyl derivatives involves the use of light. Upon irradiation, the o-nitrobenzyl group is removed, initiating a series of reactions . This process is often referred to as a Norrish Type II mechanism .

Future Directions

The use of o-nitrobenzyl derivatives in the design of photo-responsive polymer networks is a promising area of research . These compounds have been successfully exploited in numerous applications, particularly in the creation of photo-responsive moieties in thin polymer films and functional polymer coatings . The unique features of o-nitrobenzyl chemistry present exciting opportunities for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Nitrobenzyl)-L-tyrosine typically involves the protection of the hydroxyl group of L-tyrosine with a 2-nitrobenzyl group. This can be achieved through a reaction with 2-nitrobenzyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems like high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Types of Reactions:

    Photolysis: this compound undergoes photolysis, where the 2-nitrobenzyl group is cleaved upon exposure to UV light, releasing the active L-tyrosine.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.

Common Reagents and Conditions:

    Photolysis: UV light (typically around 365 nm) is used to induce the cleavage of the 2-nitrobenzyl group.

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products:

    Photolysis: The major product is L-tyrosine, along with 2-nitrosobenzaldehyde.

    Substitution Reactions: The products depend on the nucleophile used but generally involve the replacement of the nitro group with the nucleophile.

Comparison with Similar Compounds

    O-(2-Nitrobenzyl)-L-serine: Similar to O-(2-Nitrobenzyl)-L-tyrosine but with serine instead of tyrosine.

    O-(2-Nitrobenzyl)-L-cysteine: Another similar compound where cysteine is used instead of tyrosine.

Uniqueness: this compound is unique due to its specific photolabile properties and the presence of the tyrosine moiety, which is involved in various biochemical pathways. Its ability to release active L-tyrosine upon light exposure makes it particularly valuable in studies requiring precise control over the release of bioactive molecules.

Properties

IUPAC Name

(2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22/h1-8,14H,9-10,17H2,(H,19,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFOHNAFILVHGM-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(2-Nitrobenzyl)-L-tyrosine
Reactant of Route 2
Reactant of Route 2
O-(2-Nitrobenzyl)-L-tyrosine
Reactant of Route 3
Reactant of Route 3
O-(2-Nitrobenzyl)-L-tyrosine
Reactant of Route 4
Reactant of Route 4
O-(2-Nitrobenzyl)-L-tyrosine
Reactant of Route 5
Reactant of Route 5
O-(2-Nitrobenzyl)-L-tyrosine
Reactant of Route 6
Reactant of Route 6
O-(2-Nitrobenzyl)-L-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.